REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([CH2:9][OH:10])[O:8][C:4]=2[C:3]=1[Cl:13].[H-].[Na+].[CH2:16](Br)[CH3:17]>CN(C=O)C>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([CH2:9][O:10][CH2:16][CH3:17])[O:8][C:4]=2[C:3]=1[Cl:13] |f:1.2|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)CO)C=C1)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
EXTRACTION
|
Details
|
extracted with water and ether
|
Type
|
WASH
|
Details
|
The ether layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magensium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel with dichloromethane as an eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(CC(O2)COCC)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |